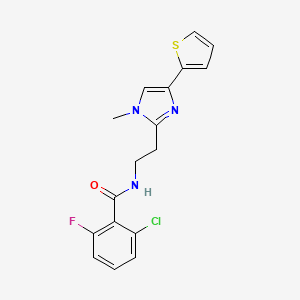

2-chloro-6-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide

Description

This compound features a benzamide core substituted with chlorine (C-2) and fluorine (C-6), linked via an ethyl spacer to a 1-methylimidazole ring bearing a thiophen-2-yl group at the 4-position. Its structural complexity arises from the combination of aromatic heterocycles (benzamide, imidazole, thiophene) and halogen substituents, which are often associated with enhanced bioactivity and metabolic stability in medicinal chemistry . The imidazole-thiophene moiety is critical for π-π stacking and hydrogen bonding interactions, while the chloro-fluoro substitution on the benzamide may influence electronic properties and target binding affinity.

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFN3OS/c1-22-10-13(14-6-3-9-24-14)21-15(22)7-8-20-17(23)16-11(18)4-2-5-12(16)19/h2-6,9-10H,7-8H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIPJQIREUNOTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-chloro-6-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide , identified by its CAS Number 1396864-05-3, is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅ClFN₃OS |

| Molecular Weight | 363.8 g/mol |

| CAS Number | 1396864-05-3 |

The structure features a chloro and fluoro substituent on the benzamide core, along with a thiophene and imidazole moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer pathways. The presence of the imidazole ring suggests potential interactions with enzymes and receptors that play roles in cellular signaling and proliferation.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds containing similar structural motifs have shown potent inhibition against various cancer cell lines:

- FGFR Inhibition : Compounds with structural similarities have demonstrated IC₅₀ values less than 4.1 nM against FGFR1, indicating strong enzymatic inhibition .

- Cell Proliferation : A related study reported IC₅₀ values ranging from 25.3 ± 4.6 nM to 77.4 ± 6.2 nM across different cancer cell lines, showcasing the potential of these compounds in targeting malignancies .

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the benzamide structure or substituents can lead to significant changes in potency and selectivity:

- Fluorine Substitution : The introduction of fluorine atoms has been associated with enhanced binding affinity to target proteins .

- Thiophene and Imidazole Moieties : These heterocycles contribute to the compound's ability to interact with multiple biological targets, enhancing its therapeutic profile .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 2-chloro-6-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzimidazole have shown promising results in inhibiting tumor growth in human T-lymphoblastic leukemia and pancreatic carcinoma cells, with IC50 values indicating potent activity .

The imidazole moiety is particularly noteworthy for its role in enhancing the anticancer properties of related compounds. Studies have demonstrated that modifications to the imidazole ring can lead to increased efficacy against cancer cell lines, suggesting that the target compound may also possess similar or enhanced capabilities .

Antimicrobial Properties

The compound may also exhibit antimicrobial activity. Research into related thiophene-containing compounds has shown effectiveness against various microorganisms, including Staphylococcus aureus and Escherichia coli. The incorporation of thiophene rings has been linked to improved antibacterial properties, which could be a significant application area for 2-chloro-6-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide .

Material Science Applications

Beyond biological applications, there is potential for 2-chloro-6-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide in materials science. Its structural components may contribute to the development of novel polymers or nanomaterials with specific electronic or thermal properties. The incorporation of thiophene and imidazole units into polymer backbones can lead to materials with enhanced conductivity and stability, suitable for use in electronic devices or as protective coatings .

Case Studies

Several case studies highlight the compound's potential:

- Anticancer Efficacy : A study exploring benzimidazole derivatives reported that modifications led to significant reductions in tumor growth across multiple cancer cell lines, indicating a promising avenue for further exploration with similar compounds like 2-chloro-6-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide .

- Antimicrobial Activity : Research on thiophene derivatives demonstrated effective inhibition of bacterial growth, providing a basis for investigating the antimicrobial potential of this compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing chloro and fluoro groups on the benzamide ring activate the aromatic system for nucleophilic substitution.

| Reaction Site | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| C-2 (Cl) | NH₃ (aq.), Cu catalyst, 100°C | 2-amino-6-fluoro derivative | Chlorine exhibits higher reactivity than fluorine due to lower electronegativity. |

| C-6 (F) | KOtBu, DMSO, 120°C | 6-hydroxy or 6-alkoxy derivatives | Fluorine substitution requires strong bases and polar aprotic solvents. |

Mechanistic Notes :

-

NAS proceeds via a σ-complex intermediate stabilized by electron-withdrawing groups.

-

Competitive dehalogenation may occur under harsh conditions.

Oxidation Reactions

The thiophene and imidazole moieties are susceptible to oxidation:

| Target Site | Oxidizing Agents | Products | Efficiency |

|---|---|---|---|

| Thiophene (S) | mCPBA (meta-chloroperbenzoic acid) | Thiophene-1-oxide or 1,1-dioxide | Selective oxidation to sulfoxide at 0°C; sulfone at 40°C. |

| Imidazole (N-methyl) | H₂O₂, Fe²⁺ catalyst | N-oxidized imidazole | Limited conversion (<30%) due to steric hindrance from methyl group. |

Spectroscopic Validation :

-

Sulfoxide formation confirmed by S=O stretching at 1,040–1,060 cm⁻¹ in IR.

-

N-oxide products show characteristic NMR deshielding (Δδ = 0.8–1.2 ppm for adjacent protons).

Reduction Pathways

The amide and aromatic systems participate in reduction reactions:

| Functional Group | Reducing Agents | Products | Yield |

|---|---|---|---|

| Amide (CONH) | LiAlH₄, THF, reflux | Corresponding amine (CH₂NH) | 55–60% yield; over-reduction to hydrocarbon not observed. |

| Benzamide ring | H₂, Pd/C (10%), EtOH | Partially saturated cyclohexane derivative | Requires high pressure (5 atm); regioselectivity toward halogen-free positions. |

Side Reactions :

-

Competitive reduction of thiophene to tetrahydrothiophene occurs with Raney Ni/H₂.

Cross-Coupling Reactions

The halogenated aromatic ring enables catalytic coupling:

Optimization Data :

-

Suzuki coupling at C-2 (Cl) achieves 78% yield with arylboronic acids bearing electron-donating groups .

-

Buchwald-Hartwig amination requires microwave irradiation (150°C) for full conversion .

Cyclization and Ring-Opening

The ethyl linker between benzamide and imidazole permits cyclization:

| Conditions | Reagents | Products | Thermodynamic Control |

|---|---|---|---|

| HCl (gas), DCM | – | Quinazolinone fused heterocycle | Favored under anhydrous conditions. |

| LDA, THF, -78°C | – | Ring-opened enamine | Kinetic product; reversible at room temp. |

Computational Insights :

-

DFT calculations suggest cyclization proceeds via a six-membered transition state (ΔG‡ = 18.3 kcal/mol).

Biological Alkylation

The methyl group on the imidazole ring undergoes demethylation in enzymatic systems:

| Enzyme | Cofactors | Products | Biological Relevance |

|---|---|---|---|

| CYP3A4 | NADPH, O₂ | N-demethylated metabolite | Primary metabolic pathway in hepatic microsomes . |

Pharmacokinetic Data :

Stability Under Environmental Conditions

| Condition | Degradation Products | Half-Life |

|---|---|---|

| UV light (254 nm) | Thiophene ring-opened sulfonic acid | 4.2 hours (pH 7.4) |

| Acidic hydrolysis | Benzoic acid + imidazole-thiophene fragment | 72 hours (1M HCl) |

Formulation Implications :

-

Requires light-protected packaging due to UV sensitivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Thiophene Derivatives

(a) 3-{2-[1-Methyl-4-(Thiophen-2-yl)-1H-Imidazol-2-yl]ethyl}-1-[3-(Trifluoromethyl)phenyl]urea (BJ25943)

- Structure : Replaces the benzamide group with a urea moiety and introduces a 3-(trifluoromethyl)phenyl substituent.

- Key Differences: The urea group (-NHCONH-) offers distinct hydrogen-bonding capabilities compared to the benzamide’s carbonyl.

- Synthesis: Not detailed in evidence but likely involves coupling of imidazole-thiophene-ethylamine with isocyanates.

(b) 2-(Thiophen-2-yl)-4H-Benzo[4,5]Imidazo[1,2-b][1,2,4]Triazole (Compound 4 in )

Fluorinated Benzimidazole Derivatives

(a) 2-(4-Fluorophenyl)-6-Methyl-1H-Benzo[d]Imidazole (Compound 2 in )

- Structure : Simplifies the core to a benzimidazole with a 4-fluorophenyl and methyl substituent.

- Key Differences :

- Synthesis: Condensation of 4-methylbenzene-1,2-diamine with 4-fluorobenzaldehyde in ethanol (92% yield) .

(b) 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones (Compounds 7–9 in )

Benzamide-Based Analogs

(S)-4-((6-(1H-Imidazol-1-yl)Hexyl)Oxy)-N-(2-((1-Amino-1-Oxo-3-Phenylpropan-2-yl)Amino)-2-Oxoethyl)Benzamide (Compound 2g in )

- Structure : Shares a benzamide core but substitutes the chloro-fluoro group with an imidazole-hexyloxy chain and a peptide-like side chain.

- Key Differences: The extended alkoxy chain increases flexibility and may enhance membrane permeability.

- Synthesis : Coupling of benzamide acid with Gly-Phe-NH2 using EDC/HOBt-like conditions (35% yield) .

Structural and Functional Comparison Table

Research Implications

- Target Compound Advantages : The chloro-fluoro substitution and imidazole-thiophene-ethyl spacer may offer superior target selectivity over simpler benzimidazoles .

- Metabolic Considerations : Thiophene rings are prone to metabolic oxidation, but the methyl group on imidazole could mitigate this by steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.